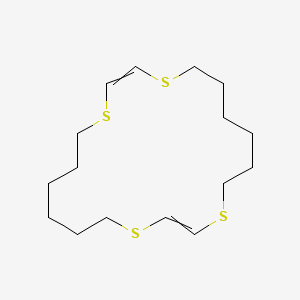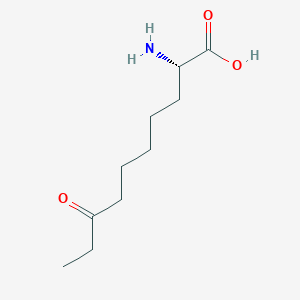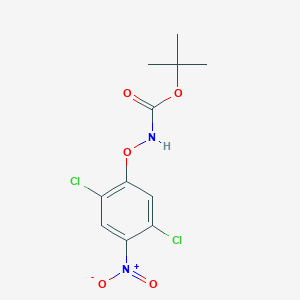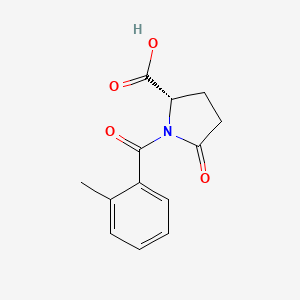
1,4,11,14-Tetrathiacycloicosa-2,12-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,11,14-Tetrathiacycloicosa-2,12-diene is a chemical compound with the molecular formula C₁₆H₂₈S₄. It is a sulfur-containing macrocyclic compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,11,14-Tetrathiacycloicosa-2,12-diene typically involves the formation of the macrocyclic ring through a series of condensation reactions. One common method involves the reaction of dithiols with dihalides under basic conditions to form the desired macrocycle. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,11,14-Tetrathiacycloicosa-2,12-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Nucleophiles such as alkyl halides or aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Functionalized macrocycles
Applications De Recherche Scientifique
1,4,11,14-Tetrathiacycloicosa-2,12-diene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets and modulate biochemical pathways.
Mécanisme D'action
The mechanism of action of 1,4,11,14-Tetrathiacycloicosa-2,12-diene involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The compound’s ability to form stable complexes with transition metals also plays a crucial role in its mechanism of action, particularly in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,11,14-Tetrathiacycloicosa-2,12-diyne: A similar sulfur-containing macrocycle with a different degree of unsaturation.
1,4,8,11-Tetrathiacyclotetradecane: Another sulfur-containing macrocycle with a smaller ring size.
1,4,7,10-Tetrathiacyclododecane: A sulfur-containing macrocycle with an even smaller ring size.
Uniqueness
1,4,11,14-Tetrathiacycloicosa-2,12-diene is unique due to its specific ring size and degree of unsaturation, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in coordination chemistry, materials science, and biological research .
Propriétés
Numéro CAS |
402751-52-4 |
|---|---|
Formule moléculaire |
C16H28S4 |
Poids moléculaire |
348.7 g/mol |
Nom IUPAC |
1,4,11,14-tetrathiacycloicosa-2,12-diene |
InChI |
InChI=1S/C16H28S4/c1-2-6-10-18-15-16-20-12-8-4-3-7-11-19-14-13-17-9-5-1/h13-16H,1-12H2 |
Clé InChI |
BHLAUWKIRKIKNI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCSC=CSCCCCCCSC=CSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
methanone](/img/structure/B14237932.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)

![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)


